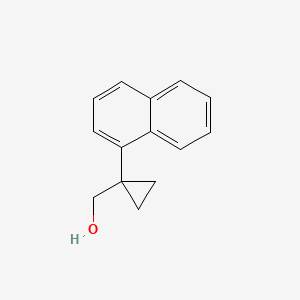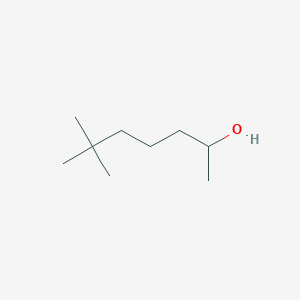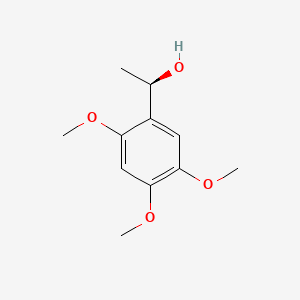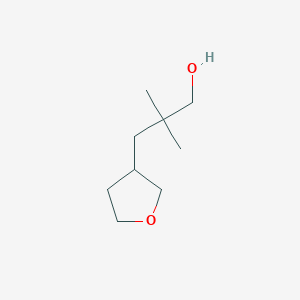
(1-(Naphthalen-1-YL)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Naphthalen-1-YL)cyclopropyl)methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Naphthalen-1-YL)cyclopropyl)methanol typically involves the cyclopropanation of naphthalene derivatives followed by reduction reactions. One common method includes the reaction of naphthalene with diazomethane to form a cyclopropyl intermediate, which is then reduced to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(Naphthalen-1-YL)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthylcyclopropyl ketone.
Reduction: Formation of various cyclopropyl alcohol derivatives.
Substitution: Formation of halogenated naphthylcyclopropyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: (1-(Naphthalen-1-YL)cyclopropyl)methanol is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism by which (1-(Naphthalen-1-YL)cyclopropyl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds:
- 1-(Naphthalen-1-yl)cyclopropane-1-carbonitrile
- 4-Cyclopropylnaphthalen-1-amine
- 1-Cyclopropylnaphthalene
Comparison: (1-(Naphthalen-1-YL)cyclopropyl)methanol is unique due to the presence of the methanol moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The cyclopropyl group also contributes to its unique structural and electronic properties, differentiating it from other naphthalene derivatives.
Propiedades
Fórmula molecular |
C14H14O |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(1-naphthalen-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C14H14O/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15H,8-10H2 |
Clave InChI |
GIZUKIRYKAFTGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)


![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)



